molecular formula C9H16O B13534834 1-(1-Butylcyclopropyl)ethan-1-one CAS No. 62441-58-1

1-(1-Butylcyclopropyl)ethan-1-one

Cat. No.: B13534834
CAS No.: 62441-58-1
M. Wt: 140.22 g/mol
InChI Key: XWLRKHQULLNIMG-UHFFFAOYSA-N
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Description

1-(1-Butylcyclopropyl)ethan-1-one is a ketone derivative featuring a cyclopropane ring substituted with a butyl group. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences its reactivity and stability . The compound’s molecular weight is estimated at 136 g/mol (C₉H₁₂O), with physical properties likely similar to 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (melting point 57–58°C, ) but adjusted for differences in substituent polarity .

Properties

CAS No.

62441-58-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(1-butylcyclopropyl)ethanone

InChI

InChI=1S/C9H16O/c1-3-4-5-9(6-7-9)8(2)10/h3-7H2,1-2H3

InChI Key

XWLRKHQULLNIMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Butylcyclopropyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-butylcyclopropane with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butylcyclopropyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The cyclopropyl ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Butylcyclopropyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Butylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropane-Containing Ethanones
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Reactivity/Applications Reference
1-(1-Butylcyclopropyl)ethan-1-one Butylcyclopropyl ~136 Not reported High lipophilicity; strained ring may undergo ring-opening reactions. Inferred
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Cyclopropyl, sulfonyl Not reported 57–58 Sulfonyl group enhances acidity of α-hydrogens, aiding enolate formation. Used in asymmetric catalysis .
1-(1-Chlorocyclopropyl)ethanone Chlorocyclopropyl 118.55 (C₅H₇ClO) Not reported Chlorine increases polarity; potential precursor for nucleophilic substitutions.
1-(1-Hydroxycyclopropyl)ethan-1-one Hydroxycyclopropyl Not reported Not reported Hydroxyl group enables hydrogen bonding; possible use in pharmaceutical intermediates.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase ketone reactivity, while alkyl groups (butyl) decrease it.
  • Physical Properties : Bulky substituents (e.g., butyl) reduce melting points compared to polar derivatives (e.g., sulfonyl).
Aryl-Substituted Ethanones
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylaminophenyl 163.22 Not reported Electron-donating group enhances aromatic reactivity; used in pharmaceutical R&D .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Chlorophenyl, cyclopropyl Not reported Not reported Extended chain length (propanone) increases lipophilicity vs. ethanones.
1-(3-Ethylpyrazinyl)ethan-1-one Ethylpyrazinyl 150.18 (C₈H₁₀N₂O) Not reported Heteroaromatic group may improve solubility in polar aprotic solvents.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, pyrazinyl) introduce π-π stacking interactions, increasing rigidity and melting points compared to aliphatic substituents like butyl.

Biological Activity

1-(1-Butylcyclopropyl)ethan-1-one, a compound with potential applications in various fields, has garnered attention for its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a butyl group, contributing to its unique chemical properties. The presence of the carbonyl group in the ethanone structure enhances its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

2. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential use in oncology. The cytotoxicity varies significantly depending on the cell type, with some studies reporting IC50 values as low as 0.8 µg/mL against specific cancer cells.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various mycobacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective against Mycobacterium abscessus, with values ranging from 0.05 to 1 µg/mL, indicating strong antimicrobial potential.

MicroorganismMIC (µg/mL)
Mycobacterium abscessus0.05 - 1
Mycobacterium avium0.25
Mycobacterium xenopi0.5

Cytotoxicity Studies

In cytotoxicity assays conducted on THP-1 cells, the selectivity index (SI) was found to be greater than 1910 for M. abscessus, indicating minimal toxicity to human cells while effectively targeting bacterial cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Case Study 1: Antimicrobial Properties
A research team investigated the compound's efficacy against drug-resistant strains of bacteria. Results indicated that it inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis
In a study examining various cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. This finding supports further exploration of its application in cancer therapeutics.

Case Study 3: DPP-IV Inhibition
A pharmacological study assessed the compound's effect on DPP-IV activity in vitro, revealing significant inhibition that could potentially benefit diabetes management by enhancing insulin secretion.

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